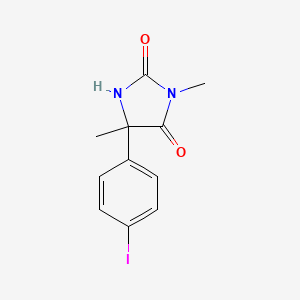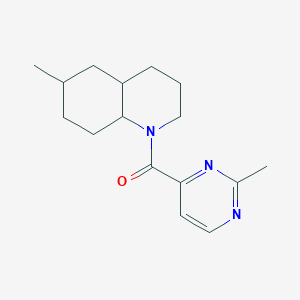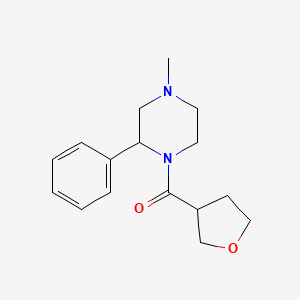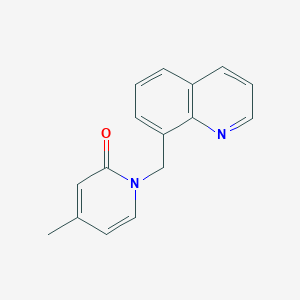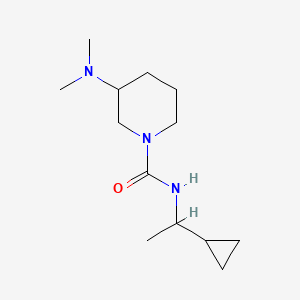
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mecanismo De Acción
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA promoter region of rDNA. This leads to the downregulation of ribosomal RNA production, which is essential for cancer cell proliferation. N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in mouse models. In addition, N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is its selectivity for cancer cells that have aberrant ribosomal DNA transcription. This makes it a promising candidate for targeted cancer therapy. However, N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has also been shown to have some toxic effects on normal cells, which may limit its clinical use. In addition, N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is a relatively new compound, and more research is needed to fully understand its potential as an anti-cancer agent.
Direcciones Futuras
There are several future directions for N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide research. One area of interest is the development of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide as a combination therapy with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which cancer patients will respond to N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide treatment. In addition, more research is needed to understand the potential toxic effects of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide on normal cells and to develop strategies to mitigate these effects. Finally, further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide as an anti-cancer agent.
In conclusion, N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is a promising small molecule inhibitor that selectively targets RNA polymerase I transcription. It has shown potent anti-tumor activity in preclinical studies and has the potential to be developed as a targeted cancer therapy. However, more research is needed to fully understand its potential as an anti-cancer agent and to develop strategies to mitigate its toxic effects on normal cells.
Métodos De Síntesis
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is synthesized from 1-cyclopropylethylamine and 3-(dimethylamino)piperidine-1-carboxylic acid. The synthesis process involves several steps, including protection of the amine group, esterification, and deprotection. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have aberrant ribosomal DNA transcription, which is a common feature of many cancer cells. N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been tested in various cancer cell lines, including breast cancer, ovarian cancer, and leukemia, and has shown potent anti-tumor activity.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-10(11-6-7-11)14-13(17)16-8-4-5-12(9-16)15(2)3/h10-12H,4-9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESMMMJEPNKSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)N2CCCC(C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

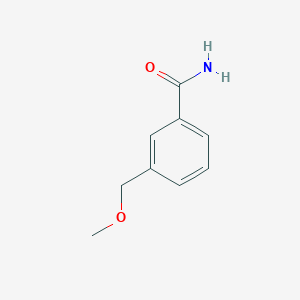
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
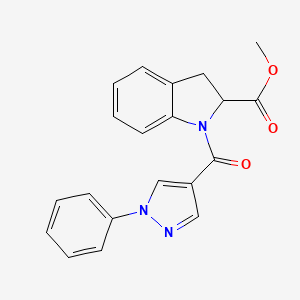
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
